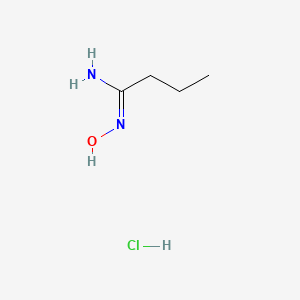

(1Z)-N'-Hydroxybutanimidamide hydrochloride

Description

(1Z)-N'-Hydroxybutanimidamide hydrochloride (CAS: 1304008-14-7) is a hydrochloride salt of a hydroxyimino-substituted butanimidamide. Its molecular formula is C₄H₁₁ClN₂O, with a molar mass of 138.59594 g/mol . The compound features a four-carbon aliphatic chain (butanimidamide) with a hydroxy group at the N'-position and a Z-configuration, distinguishing it from stereoisomers.

Properties

IUPAC Name |

N'-hydroxybutanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLFHKFCHMEABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-Hydroxybutanimidamide hydrochloride typically involves the reaction of butanamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxyimidamide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-Hydroxybutanimidamide hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-Hydroxybutanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo compounds, amines, and substituted imidamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1Z)-N’-Hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1Z)-N’-Hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1Z)-N'-Hydroxybutanimidamide hydrochloride with analogous compounds, focusing on structural, physicochemical, and functional differences.

Benzimidamide Hydrochlorides

- 4-Methylbenzimidamide Hydrochloride (CAS: 6326-27-8): Molecular Formula: C₈H₁₀ClN₃ Molar Mass: ~183.64 g/mol Key Differences: Replaces the aliphatic butanimidamide chain with a methyl-substituted aromatic benzene ring. No hydroxy group is present, limiting hydrogen-bonding capacity .

- 3-Methylbenzimidamide Hydrochloride (CAS: 20680-59-5):

N'-Hydroxy-2-Methylbenzene-1-Carboximidamide Hydrochloride

- Category : D0 compound (exact properties unspecified).

Xanthocillin Analogues

- Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide):

- Activity : Exhibited cytotoxicity in the NCI-60 cell line screen (MIC: 0.65–1.12 µM).

- Comparison : Shares a Z-configuration and amidine-like structure but includes a conjugated diene and methoxyphenyl groups. The extended conjugation in Compound 23 likely enhances bioactivity compared to the simpler aliphatic target compound .

Physicochemical and Functional Properties

Molecular Weight and Solubility

- The target compound’s lower molar mass (138.59 g/mol) versus benzimidamide derivatives (~183 g/mol) suggests higher aqueous solubility, though the absence of explicit solubility data limits definitive conclusions.

- The hydroxy group in this compound may enhance hydrophilicity and hydrogen-bonding capacity compared to non-hydroxylated analogs .

Structural Flexibility vs. Rigidity

- In contrast, benzimidamide hydrochlorides exhibit rigidity due to aromaticity, favoring planar interactions .

Research and Commercial Availability

- Suppliers : The compound is listed with 3 suppliers , indicating niche research use .

- Synthesis and Applications: No synthesis details are provided in the evidence. Potential applications may align with amidine-based compounds in medicinal chemistry (e.g., enzyme inhibitors), but empirical validation is lacking.

Biological Activity

(1Z)-N'-Hydroxybutanimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the existing literature on its biological activity, summarizing key findings, including structure-activity relationships, cytotoxicity assessments, and specific case studies.

Overview of Biological Activity

The compound is noted for its potential in inhibiting viral replication and bacterial growth. Studies have explored its efficacy against various pathogens, including influenza viruses and antibiotic-resistant bacteria. The biological activity is often evaluated through various assays that measure the compound's effects on cell viability and pathogen inhibition.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives against highly pathogenic strains such as H5N1 avian influenza. The effectiveness of these compounds is often expressed in terms of percentage growth inhibition and cytotoxicity against specific cell lines, such as A549 lung cancer cells.

Case Study: Antiviral Efficacy

In a study examining derivatives of hydroxybutanimidamide, compounds were subjected to bioactivity screening which revealed varying degrees of antiviral activity. For instance:

- Compound A showed 85% growth inhibition against H5N1 with a cytotoxicity value of 4%.

- Compound B exhibited a higher inhibition rate of 91.2% with a significantly lower cytotoxicity of 2.4% .

The results suggest that modifications to the substituents on the anilide ring can enhance antiviral activity while minimizing cytotoxic effects.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria. The compounds were tested using the zone-of-inhibition method compared to standard antibiotics.

Table 1: Antibacterial Activity Overview

| Compound | Gram-Positive Inhibition Zone (mm) | Gram-Negative Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | 20 | 15 | 32 |

| Compound B | 25 | 18 | 16 |

| PC190723 (Standard) | 30 | 25 | 8 |

The table indicates that while some derivatives exhibit promising antibacterial activity, they generally show lower efficacy compared to established antibiotics like PC190723 .

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. In tests conducted on HeLa cells and primary fibroblast cultures, this compound derivatives demonstrated minimal toxicity at concentrations up to 200 µM. This suggests a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Research indicates that lipophilicity and electronic properties play crucial roles in determining the compound's efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.